1,2-Bis(trimethylsiloxy)ethane
Overview
Description
Synthesis Analysis
The synthesis of 1,2-Bis(trimethylsiloxy)ethane and its derivatives involves several key methodologies. One approach is the hydrosilylation of 1,4-bis(trimethylsiloxy)but-2-ene in the presence of hexachloroplatinic acid, leading to silicon-modified butane-1,4-diol derivatives. This process demonstrates high selectivity and efficiency under specific conditions (Engelbrecht et al., 1987). Another synthesis route involves reactions with tricarbonylcyclohexadienyliumiron cations, yielding siloxy acyloins that can be further transformed into valuable organic compounds (Birch et al., 1980).
Molecular Structure Analysis
The molecular structure of 1,2-Bis(trimethylsiloxy)ethane derivatives has been elucidated through various techniques, including single-crystal X-ray diffraction. These studies have revealed complex structures, such as cyclic magnesium diamides with tricyclic frameworks, demonstrating the compound's ability to form intricate molecular architectures (Ionkin & Marshall, 2003).
Chemical Reactions and Properties
1,2-Bis(trimethylsiloxy)ethane undergoes a variety of chemical reactions, including solvolyses, reactions with halogens, and interactions with metal reagents. These reactions often result in ring opening, leading to α-ketols, enones, and β-diketones. The compound's reactivity showcases its versatility in organic synthesis (Le Goaller & Pierre, 1978).
Scientific Research Applications
Polymerization and Network Formation
1,2-Bis(trimethylsiloxy)ethane has been utilized in the synthesis of telechelics with furanyl end-groups. These telechelics were used in radical polymerization processes and formed network structures with unsaturated polyesters through Diels-Alder reactions, which indicates its potential in creating novel polymeric materials with specific functionalities (Edelmann & Ritter, 1993).
Organometallic Chemistry
The compound has shown utility in reactions involving complexes of rhenium in different oxidation states. It has been observed to undergo reactions leading to the formation of various organometallic complexes, indicating its importance in the field of organometallic chemistry (F. E. H. and L. Imhof, 1997).
Material Science and Chemistry
It plays a significant role in the preparation of free-standing films with sulfonyl groups, demonstrating its application in material science for creating specialized films with specific chemical properties (Gunji et al., 2010).
Synthetic Organic Chemistry
1,2-Bis(trimethylsiloxy)ethane is also important in synthetic organic chemistry. It has been used in the synthesis of organometallic compounds, providing a novel route to 2-(substituted)-2-cyclopenten-1-ones (Birch et al., 1980).
Other Applications
- It has been implicated in the study of bond cleavage reactions, particularly in the context of di- and trioxacyclohexanes (Voronkov et al., 1981).
- The compound is used in studies investigating the ethane bond length in certain organic structures (Harada & Ogawa, 2001).
- Its applications extend to the synthesis of protective coatings for materials like aluminum, showcasing its relevance in surface science and materials engineering (Rodošek et al., 2017).
Safety And Hazards
1,2-Bis(trimethylsiloxy)ethane is classified as a flammable liquid and vapor. It is recommended to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, use explosion-proof electrical/ventilating/lighting/equipment, use only non-sparking tools, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
trimethyl(2-trimethylsilyloxyethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22O2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWFUSVYECJQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCO[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224233 | |
Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trimethylsiloxy)ethane | |
CAS RN |
7381-30-8 | |
Record name | 1,2-Bis(trimethylsiloxy)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7381-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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